N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylimidoformamide
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Overview
Description
(E)-N’-[4-CHLORO-5-(2,2-DICYANOETH-1-EN-1-YL)-1,3-THIAZOL-2-YL]-N,N-DIMETHYLMETHANIMIDAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[4-CHLORO-5-(2,2-DICYANOETH-1-EN-1-YL)-1,3-THIAZOL-2-YL]-N,N-DIMETHYLMETHANIMIDAMIDE typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and a halogenated nitrile.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Dicyanoethene Group: This step involves the reaction of the thiazole intermediate with a dicyanoethene derivative under basic conditions.
Formation of the Methanimidamide Group: The final step involves the reaction of the intermediate with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, or alcohols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce a range of thiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of new thiazole derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
Drug Development: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry
Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (E)-N’-[4-CHLORO-5-(2,2-DICYANOETH-1-EN-1-YL)-1,3-THIAZOL-2-YL]-N,N-DIMETHYLMETHANIMIDAMIDE would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Dicyanoethene Derivatives: Compounds containing the dicyanoethene moiety, known for their electron-withdrawing properties.
Uniqueness
(E)-N’-[4-CHLORO-5-(2,2-DICYANOETH-1-EN-1-YL)-1,3-THIAZOL-2-YL]-N,N-DIMETHYLMETHANIMIDAMIDE is unique due to the combination of the thiazole ring, the dicyanoethene group, and the methanimidamide moiety. This unique structure may confer specific biological activities and chemical reactivity not seen in other similar compounds.
Properties
Molecular Formula |
C10H8ClN5S |
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Molecular Weight |
265.72 g/mol |
IUPAC Name |
N'-[4-chloro-5-(2,2-dicyanoethenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H8ClN5S/c1-16(2)6-14-10-15-9(11)8(17-10)3-7(4-12)5-13/h3,6H,1-2H3/b14-6+ |
InChI Key |
CKNOVQNJNBZDMB-MKMNVTDBSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=C(S1)C=C(C#N)C#N)Cl |
Canonical SMILES |
CN(C)C=NC1=NC(=C(S1)C=C(C#N)C#N)Cl |
Origin of Product |
United States |
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